molecular formula C25H20FN3O3S B2493632 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 894549-29-2

2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2493632
CAS No.: 894549-29-2
M. Wt: 461.51
InChI Key: ZGAORYRLGVFLMZ-UHFFFAOYSA-N
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Description

The compound 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide features a spirocyclic indoline-thiazolidine scaffold with dual keto groups at positions 2 and 4'. Key structural attributes include:

  • A p-tolyl (4-methylphenyl) substituent at the 3' position of the thiazolidine ring.
  • An N-(4-fluorophenyl)acetamide side chain linked to the indoline nitrogen.
  • A spiro junction connecting the indoline and thiazolidine moieties, conferring conformational rigidity .

This architecture is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects, as inferred from structurally related analogs (see Table 1) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-6-12-19(13-7-16)29-23(31)15-33-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAORYRLGVFLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide represents a novel class of spiro-indole derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly methods for constructing complex molecules. The specific synthetic route often includes the condensation of isatin derivatives with thiazolidine and acetamide components.

Biological Activity Overview

The biological activities of spiro-indole derivatives, including the target compound, are diverse and include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Antidiabetic Activity
  • Antioxidant Properties

Anticancer Activity

Recent studies have indicated that spiro-indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Example AHCT 1164.36Inhibition of CDK2
Example BMCF-76.50Induction of apoptosis

In vitro assays demonstrated that the target compound has a promising IC50 value in inhibiting cell proliferation in human colon cancer cells (HCT 116), suggesting potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of spiro-indole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate that these compounds can inhibit bacterial growth effectively.

MicroorganismMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

The target compound demonstrated notable antibacterial activity, comparable to standard antibiotics .

Antidiabetic Activity

The compound has also been assessed for its potential as an α-amylase inhibitor, which is crucial in managing type 2 diabetes mellitus. Preliminary findings suggest that it exhibits moderate inhibitory activity.

Case Studies

  • Study on Anticancer Properties : A study conducted on a series of spiro-indole derivatives found that modifications at the aromatic ring significantly enhance anticancer activity. The incorporation of halogen substituents was particularly effective in increasing potency against various cancer cell lines .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of similar compounds showed that certain derivatives could inhibit the growth of resistant strains of bacteria, highlighting their therapeutic potential .
  • Diabetes Management : A recent investigation into α-amylase inhibitors revealed that specific structural features in spiro-indole derivatives correlate with increased inhibitory activity, suggesting a pathway for developing new antidiabetic drugs .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this one. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. Research indicates that spiro-indole derivatives can effectively inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
  • Case Study : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway, showing significant reduction in cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

  • Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways .
  • Research Findings : Compounds with indole and thiazolidine scaffolds have shown significant antimicrobial activity against various pathogens, indicating potential for development as antimicrobial agents .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism : It potentially inhibits pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .
  • Observations : Studies suggest that similar compounds can reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialSignificant activity against various pathogens
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Substituent Variations in the Acetamide Side Chain

  • N-(2,4-Difluorophenyl) Analog : Replacing the 4-fluorophenyl group with a 2,4-difluorophenyl moiety (as in N-(2,4-difluorophenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide) increases molecular weight (479.5 g/mol vs. ~463.4 g/mol for the target) and lipophilicity. This modification may enhance membrane permeability but could reduce solubility .

Modifications in the Thiazolidine Ring

  • 3'-(4-Chlorophenyl) Derivative : Substituting p-tolyl with 4-chlorophenyl introduces a stronger electron-withdrawing group, which may influence redox properties or metabolic stability .
  • Benzothiazole Hybrids : Replacing the thiazolidine ring with a benzothiazole-thioether (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide) retains spirocyclic rigidity but introduces sulfur-based nucleophilic sites, correlating with enhanced anti-inflammatory activity (IC50 values: 10–15 μM) .

Hybrid Systems and Extended Scaffolds

  • Spiro-Indole-Coumarin Hybrids : Incorporating a coumarin moiety (e.g., 1-[6-(2-oxo-2H-chromen-4-yloxy)hexyl]-3’-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)spiro[3H-5-fluoroindol-3,2’-thiazolidine]-2,4’-dione) adds fluorescence properties, enabling cellular imaging alongside therapeutic effects. ADME studies of such hybrids reveal improved oral bioavailability due to coumarin’s planar structure .
  • Pyrazoline-Spiro Derivatives : Derivatives like 3'-(4-(1-acetyl-5-(4-chlorophenyl)-2-pyrazolin-3-yl)phenyl)spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione exhibit potent antibacterial activity (MIC: 2–4 μg/mL against S. aureus), attributed to the pyrazoline ring’s ability to disrupt bacterial membranes .

Table 1: Comparative Analysis of Key Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference ID
Target Compound ~463.4 3'-p-tolyl, N-(4-fluorophenyl) Not explicitly reported (inferred anti-inflammatory)
N-(2,4-Difluorophenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-thiazolidin]-1-yl]acetamide 479.5 3'-p-tolyl, N-(2,4-difluorophenyl) Kinase inhibition (IC50: <1 μM)
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide 454.5 Benzothiazole-thioether Anti-inflammatory (IC50: 10–15 μM)
3'-(4-Chlorophenyl)-N-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-2,4'-dione acetamide 453.9 3'-(4-chlorophenyl), N-(p-tolyl) Antibacterial (MIC: 8 μg/mL)
Spiro-indole-coumarin hybrid 567.6 Coumarin-hexyl linker, pyrazoline Anticancer (GI50: 5 μM), fluorescent

Key Insights and Trends

  • Fluorine Positioning : Fluorine at the para position (target compound) vs. ortho/para () modulates electronic effects and steric interactions, impacting target selectivity .
  • Spiro Rigidity: The spiro junction enhances metabolic stability compared to non-spiro analogs, as observed in pharmacokinetic studies of coumarin hybrids .
  • Thiazolidine vs. Thiazole : Thiazolidine’s saturated ring offers conformational flexibility, whereas benzothiazole derivatives exhibit higher electrophilic reactivity .

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